N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide
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Overview
Description
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,4]dioxin moiety, a sulfonyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically begins with the preparation of the key intermediate, 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. This intermediate is synthesized from 2,3-dihydroxybenzoic acid through a series of reactions including alkylation, azidation, Curtius rearrangement, and hydrolysis .
The intermediate is then reacted with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution to yield N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide . This product is further reacted with alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base to afford the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent choices, and purification methods to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or antiviral agent.
Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . The oxazolidinone ring can also interact with biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound shares the benzo[d][1,4]dioxin and sulfonyl moieties but lacks the oxazolidinone ring.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: These compounds have similar structural features but differ in their alkyl or aralkyl substituents.
Uniqueness
N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7S/c1-16-14(19)15(20)17-9-13-18(4-5-25-13)26(21,22)10-2-3-11-12(8-10)24-7-6-23-11/h2-3,8,13H,4-7,9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZZSFCZOFYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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